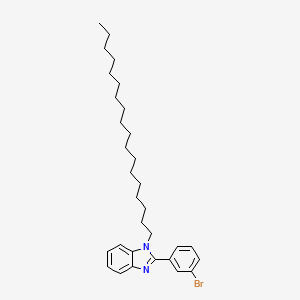![molecular formula C21H34N4OS B2545021 N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-89-8](/img/structure/B2545021.png)
N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, also known by the acronym BU-320, is a chemical compound that belongs to the class of adamantane-based analogs. It has a molecular formula of C21H34N4OS and a molecular weight of 390.59 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H34N4OS. It includes a 1,2,4-triazol ring substituted with a butyl and a propylsulfanyl group. This ring is connected to an adamantane structure via a methylene (CH2) group and a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 390.59 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks Design
Research has explored the use of bistriazoles, including structures related to N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, in the construction of metal-organic frameworks (MOFs). These structures utilize functionalized adamantane as nodes for building highly organized and potentially porous materials, which could have applications in gas storage, separation technologies, and catalysis. The study by Senchyk et al. (2013) details the synthesis of coordination polymers using bistriazoles and a rigid tetratopic adamantane platform, revealing the structural versatility and potential utility of such systems in material science and chemistry (Senchyk et al., 2013).
Catalytic Synthesis
N-Aryladamantane-1-carboxamides have been synthesized via a catalytic process that involves the reaction of adamantane-1-carboxylic acid with aromatic amines. This process, detailed by Shishkin et al. (2020), demonstrates the adaptability of adamantane derivatives in the synthesis of complex organic compounds. Such advancements in synthetic methodologies could lead to the development of novel pharmaceuticals and materials (Shishkin et al., 2020).
Coordination Polymers and Catalysis
The synthesis of orthogonally substituted azole-carboxylate adamantane ligands and their use in forming coordination polymers has been reported by Pavlov et al. (2019). This research underscores the potential of adamantane derivatives in creating multifunctional building blocks for MOFs. Such materials could have significant applications in catalysis, showcasing the role of adamantane derivatives in facilitating chemical transformations (Pavlov et al., 2019).
Synthesis of Polyamides and Polyamide-Imides
Adamantane-based dicarboxylic acids have been used to synthesize new polyamides and polyamide-imides with unique thermal and mechanical properties, as illustrated by Liaw et al. (1999, 2001). These polymers, characterized by their high glass transition temperatures and thermal stability, are promising materials for advanced engineering applications, including aerospace and electronics, due to their exceptional durability and resistance to harsh conditions (Liaw et al., 1999); (Liaw & Liaw, 2001).
Antimicrobial and Antiviral Agents
Adamantane derivatives have been explored for their potential as antimicrobial and antiviral agents. The synthesis and biological evaluation of novel adamantane-containing compounds demonstrate their efficacy against various pathogens. For example, Al-Abdullah et al. (2014) and Al-Wahaibi et al. (2020) have reported on compounds displaying potent antibacterial activity, suggesting the therapeutic potential of adamantane derivatives in combating infectious diseases (Al-Abdullah et al., 2014); (Al-Wahaibi et al., 2020).
Eigenschaften
IUPAC Name |
N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4OS/c1-3-5-6-25-18(23-24-20(25)27-7-4-2)14-22-19(26)21-11-15-8-16(12-21)10-17(9-15)13-21/h15-17H,3-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYGMYXZYQPRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCCC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

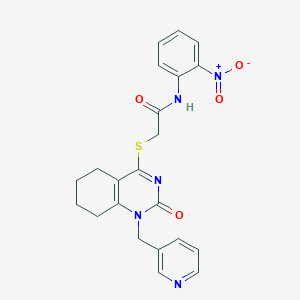
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544942.png)
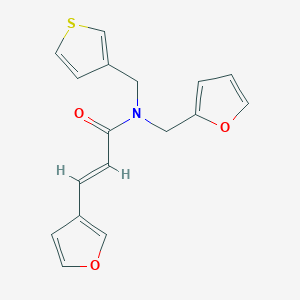
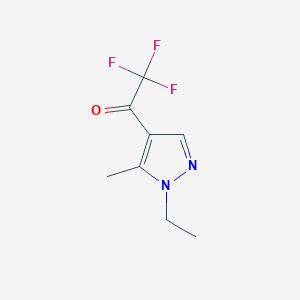

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2544948.png)
![4-Methyl-2-propyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2544950.png)

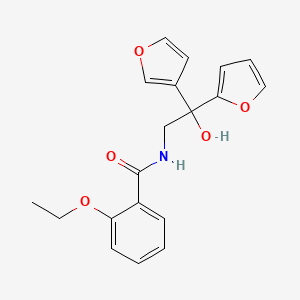
![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)
![6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2544954.png)
![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

